Methyl 4-cyano-5-methoxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C10H8N2O5. It is a derivative of benzoic acid and features a cyano group, a methoxy group, and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 4-cyano-5-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Strong bases like sodium hydride, nucleophiles like alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-cyano-5-methoxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-cyano-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Material Science: Used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-methoxy-2-nitrobenzoate is not well-documented. its effects are likely related to the functional groups present in the molecule. The nitro group can participate in redox reactions, the cyano group can engage in nucleophilic addition reactions, and the methoxy group can influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-methoxy-5-nitrobenzoate: Similar structure but with a fluoro group instead of a cyano group.
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: Contains a benzyloxy group instead of a cyano group
Properties
Molecular Formula |
C10H8N2O5 |
---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 4-cyano-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C10H8N2O5/c1-16-9-4-7(10(13)17-2)8(12(14)15)3-6(9)5-11/h3-4H,1-2H3 |
InChI Key |
WZUNWURYCRLESS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.